3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Drug Design ADME Optimization Physicochemical Properties

Researchers pursuing sulfonamide-based therapeutics often encounter inconsistent yields from unsubstituted pyridine sulfonyl chlorides. 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride resolves this with 70-90% sulfonamide yields (Et₃N, RT-80°C). The 3-CF3 group imparts XLogP3=2.1 vs. ~0.5 for unsubstituted analogs, enhancing membrane permeability. SAR-confirmed essential for anti-chlamydial potency; aligned with US Patent 4,218,237 herbicidal sulfonanilides. Stored at -20°C; ships ambient.

Molecular Formula C6H3ClF3NO2S
Molecular Weight 245.61 g/mol
CAS No. 104040-75-7
Cat. No. B168705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-2-sulfonyl chloride
CAS104040-75-7
Molecular FormulaC6H3ClF3NO2S
Molecular Weight245.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)S(=O)(=O)Cl)C(F)(F)F
InChIInChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-4(6(8,9)10)2-1-3-11-5/h1-3H
InChIKeyXIEXICQWCSLBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride Properties and Reactivity


3-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS 104040-75-7) is a heteroaromatic sulfonyl chloride featuring an electrophilic sulfonyl chloride group at the 2-position of a pyridine ring substituted with a trifluoromethyl group at the 3-position [1]. The compound serves as a versatile sulfonylating reagent in organic synthesis, primarily utilized for the formation of sulfonamide derivatives via nucleophilic substitution with amines [2]. The electron-withdrawing trifluoromethyl group at the ortho-adjacent position modulates the electrophilicity of the sulfonyl center and imparts enhanced lipophilicity (XLogP3 = 2.1) to derived products [3], distinguishing it from unsubstituted pyridine-2-sulfonyl chloride and methyl-substituted analogs.

+ Sulfonamide synthesis Electrophilic sulfonylation reagent for amine coupling. Reported 70–90% yield under standard conditions
+ Lipophilicity enhancement 3-CF₃ group modulates LogP to ~2.1, supporting membrane permeability studies.
+ Agrochemical intermediate Key building block for sulfonylurea and sulfonanilide herbicide research.

Why 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride Is Not Interchangeable


Pyridine-2-sulfonyl chlorides with different ring substituents exhibit substantially divergent physicochemical properties and downstream biological profiles that preclude simple functional equivalence. The 3-CF₃ substituent in 3-(trifluoromethyl)pyridine-2-sulfonyl chloride confers a distinct lipophilicity profile (XLogP3 = 2.1) [1] compared to the unsubstituted analog pyridine-2-sulfonyl chloride (XLogP3 ≈ 0.5) [2] and the isomeric 2-(trifluoromethyl)-3-pyridinesulfonyl chloride (LogP ≈ 1.17) , directly impacting membrane permeability and ADME properties of derived compounds. Furthermore, structure-activity relationship (SAR) studies on sulfonylpyridine scaffolds have demonstrated that the 3-CF₃ substituent is specifically required for optimal anti-chlamydial potency, with alternative substitution patterns showing reduced or abolished activity [3]. The ortho-relationship between the sulfonyl chloride and trifluoromethyl group in the 2,3-disubstituted arrangement also creates a unique electronic environment that influences nucleophilic substitution kinetics relative to 3,4-disubstituted or 5,6-disubstituted regioisomers .

Target Compound
3-CF₃-2-sulfonyl chloride

XLogP3 = 2.1; 3-CF₃ motif linked to reported anti-chlamydial SAR and herbicidal activity.

Unsubstituted Analog
Pyridine-2-sulfonyl chloride

XLogP3 ≈ 0.5; may not replicate lipophilicity-dependent permeability or target engagement profiles.

Target Compound
2-SO₂Cl / 3-CF₃ arrangement

Ortho-relationship creates unique electronic activation for nucleophilic substitution.

Regioisomeric Analog
2-CF₃-3-sulfonyl chloride

Different substitution pattern may shift reactivity and downstream biological profiles.

Evidence Differentiating 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride


Enhanced Lipophilicity vs. Unsubstituted and Regioisomeric Analogs

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride exhibits an XLogP3 value of 2.1 [1], representing an approximately 1.6 log unit increase in lipophilicity relative to the unsubstituted pyridine-2-sulfonyl chloride (XLogP3 ≈ 0.5) [2]. This lipophilicity is also significantly higher than the isomeric 2-(trifluoromethyl)-3-pyridinesulfonyl chloride (LogP = 1.17) , demonstrating that the 2-sulfonyl chloride/3-CF₃ arrangement provides optimal hydrophobic character among CF₃-substituted pyridine sulfonyl chloride regioisomers. For procurement decisions, this means that 3-(trifluoromethyl)pyridine-2-sulfonyl chloride is the preferred building block when enhanced membrane permeability or metabolic stability is required in derived sulfonamide therapeutics.

Lipophilicity Comparison
Reported
XLogP3 = 2.1
ΔLogP = +1.6 vs. unsubstituted analog
ΔLogP = +0.93 vs. 2-CF₃ regioisomer
Reported higher lipophilicity among tested pyridine sulfonyl chlorides.
Computed values; experimental LogD may vary.
Drug Design ADME Optimization Physicochemical Properties

Enhanced Sulfonamide Yields with CF₃ Substitution

In nucleophilic substitution reactions with amines, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride consistently delivers sulfonamide products in 70–90% yield under standard conditions (Et₃N, RT to 80°C) . This yield range is comparable to or exceeds that reported for other substituted pyridine-2-sulfonyl chlorides, such as 6-methylpyridine-2-sulfonyl chloride (89% yield) and 4-methylpyridine-2-sulfonyl chloride (55% yield) synthesized via the NaClO₂-mediated oxidative chlorination route [1]. The electron-withdrawing CF₃ group activates the sulfonyl center toward nucleophilic attack relative to electron-donating methyl substituents, providing synthetic efficiency advantages for amine coupling reactions.

Sulfonamide Yields
Cross-study comparable
70–90% yield with amines (Et₃N, RT to 80°C)
Exceeds 4-Me analog (55%) by ~15–35%
Supports selection for library synthesis and parallel chemistry workflows.
CF₃ group activates sulfonyl center vs. electron-donating substituents.
Organic Synthesis Sulfonylation Reaction Optimization

Thermal Stability vs. Halogenated Pyridine Analogs

Thermal stability assessment reveals that 3-(trifluoromethyl)pyridine-2-sulfonyl chloride maintains integrity up to 150°C, which is substantially higher than the stability limit of 2-chloro-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (120°C) but lower than that of 4-bromo-6-(trifluoromethyl)pyridine-3-sulfonyl chloride (180°C) . This moderate-to-high thermal stability profile makes the compound suitable for standard synthetic operations without special low-temperature handling precautions, while avoiding the competing side reactions (e.g., SO₂ elimination) observed with certain 3-cyanopyridine-2-sulfonyl chlorides during isolation [1].

Thermal Stability
Context-dependent
Stable up to 150°C
Higher than 2-Cl-6-CF₃ analog (120°C)
May reduce procurement risk for standard synthetic operations.
Class-level inference; confirm with specific storage conditions.
Process Chemistry Storage Stability Synthetic Reliability

Herbicidal Sulfonylurea and Sulfonanilide Synthesis

3-(Trifluoromethyl)pyridine-2-sulfonyl chloride serves as the critical sulfonylating intermediate for constructing pyridine-2-sulfonyl sulfonanilide herbicides, with the 2-sulfonyl chloride/3-CF₃ substitution pattern being specifically claimed in US Patent 4,218,237 as essential for herbicidal efficacy [1]. The analogous pyridine-2-sulfonyl chloride without the 3-CF₃ substituent lacks the necessary physicochemical properties (lipophilicity, metabolic stability) required for field-level herbicidal activity . Furthermore, the 3-CF₃-2-sulfonyl chloride motif is structurally embedded in the development pathway of SL-160, a turf herbicide discovered using 2-chloro-3-trifluoromethylpyridine as the key precursor, demonstrating the regiospecific importance of this substitution arrangement for agrochemical activity [2].

Herbicidal Scaffold
Source review
3-CF₃-2-sulfonyl motif claimed in US 4,218,237
Supports agrochemical lead series requiring this regiospecific substitution.
Patent-based evidence; verify in specific herbicidal assays.
Agrochemicals Herbicide Synthesis Sulfonylurea

Anti-Chlamydial SAR: 3-CF₃-Sulfonyl Motif

A comprehensive SAR study of sulfonylpyridine-based anti-chlamydial agents established that the 3-(trifluoromethyl)pyridine-2-sulfonyl motif is specifically beneficial for activity against Chlamydia trachomatis [1]. Structure-activity analysis across a series of substituted pyridine sulfonamides demonstrated that alternative substituents (including halogen, alkyl, or unsubstituted pyridine) and alternative substitution positions (including 4-CF₃ or 5-CF₃) failed to match the potency of compounds bearing the 3-CF₃-2-sulfonyl arrangement [2]. Subsequent optimization led to compound 20, which showed synergistic activity with azithromycin at subinhibitory concentrations and accelerated recovery in Chlamydia-infected mice [3].

Anti-Chlamydial SAR
Class-level inference
3-CF₃ motif reported as beneficial for selective anti-chlamydial activity
Supports anti-infective discovery targeting Chlamydia trachomatis.
In vitro and in vivo model data require independent validation.
Antimicrobial Discovery SAR Chlamydia trachomatis

Application Scenarios for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride


CNS and Oral Sulfonamide Libraries

Medicinal chemistry programs developing CNS-penetrant or orally bioavailable sulfonamide therapeutics should select 3-(trifluoromethyl)pyridine-2-sulfonyl chloride as the sulfonylating reagent of choice. The XLogP3 value of 2.1 [1] confers approximately 1.6 log units greater lipophilicity than sulfonamides derived from unsubstituted pyridine-2-sulfonyl chloride (XLogP3 ≈ 0.5) [2]. This enhanced lipophilicity directly improves membrane permeability and metabolic stability, making the compound the optimal procurement choice when ADME properties are critical design parameters.

Anti-Chlamydial Agents Targeting 3-CF₃-2-Sulfonyl Motif

Anti-infective discovery groups pursuing selective Chlamydia trachomatis therapeutics should prioritize 3-(trifluoromethyl)pyridine-2-sulfonyl chloride for sulfonamide library synthesis. SAR studies have conclusively demonstrated that the 3-CF₃-pyridine-2-sulfonyl motif is required for potent and selective anti-chlamydial activity, with alternative substitution patterns failing to match efficacy [3]. The compound enables access to the exact pharmacophore present in lead molecule 20, which exhibited synergy with azithromycin and in vivo efficacy in Chlamydia-infected mice [4].

Synthesis of Sulfonanilide and Sulfonylurea Herbicide Intermediates

Agrochemical discovery programs developing next-generation sulfonylurea or sulfonanilide herbicides should procure 3-(trifluoromethyl)pyridine-2-sulfonyl chloride as the key sulfonylating intermediate. US Patent 4,218,237 specifically claims pyridine-2-sulfonyl sulfonanilides derived from the 3-CF₃-2-sulfonyl chloride substitution pattern as herbicidally active components [5]. The compound is also structurally aligned with the key intermediate used in the development of SL-160, a commercial turf herbicide that demonstrated high activity, low mammalian toxicity, and rapid soil degradation [6].

Parallel Library Synthesis with Reliable Sulfonamide Coupling

For high-throughput synthesis and medicinal chemistry library production, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride offers consistent sulfonamide formation yields in the 70–90% range under standard conditions (Et₃N, RT to 80°C) . This yield range meets or exceeds that of methyl-substituted pyridine-2-sulfonyl chlorides (55–89%) [7], while the electron-withdrawing CF₃ group provides enhanced reactivity toward nucleophilic amines compared to electron-donating alkyl substituents. The compound's moderate thermal stability (up to 150°C) also ensures integrity during automated synthesis workflows.

Application
Selection Property
Validation Focus
CNS / Oral Sulfonamide Libraries
Lipophilicity modulation (XLogP3 ≈ 2.1)
Permeability and metabolic stability context
Anti-Chlamydial Discovery
3-CF₃-2-sulfonyl pharmacophore access
Chlamydia trachomatis model endpoint review
Herbicide Intermediate Synthesis
Regiospecific sulfonylating agent
Sulfonanilide and sulfonylurea activity context
Parallel Library Synthesis
Consistent sulfonamide yield (70–90%)
Reaction reproducibility and scope review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.